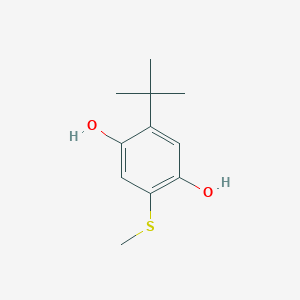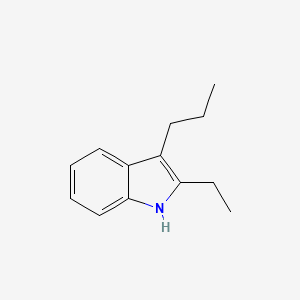phosphanium nitrate CAS No. 138710-74-4](/img/structure/B14262546.png)
[10-(Diphenylphosphanyl)decyl](trimethyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Diphenylphosphanyl)decylphosphanium nitrate: is a chemical compound that belongs to the class of phosphonium salts This compound is characterized by the presence of a phosphanyl group attached to a decyl chain, which is further connected to a trimethylphosphanium group The nitrate anion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decylphosphanium nitrate typically involves the reaction of diphenylphosphine with a decyl halide to form the intermediate [10-(Diphenylphosphanyl)decyl]phosphine. This intermediate is then reacted with trimethylphosphine to yield the desired phosphonium salt. The final step involves the addition of nitric acid to form the nitrate salt. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 10-(Diphenylphosphanyl)decylphosphanium nitrate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 10-(Diphenylphosphanyl)decylphosphanium nitrate can undergo oxidation reactions, where the phosphanyl group is oxidized to form phosphine oxides.
Reduction: The compound can also participate in reduction reactions, where the nitrate anion can be reduced to form nitrogen oxides.
Substitution: The phosphanyl group can undergo substitution reactions with various electrophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in polar solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Phosphine oxides
Reduction: Nitrogen oxides
Substitution: New phosphonium salts with varying alkyl or acyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10-(Diphenylphosphanyl)decylphosphanium nitrate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology: The compound has potential applications in biological research as a probe for studying phosphine-based interactions in biological systems. Its unique structure allows it to interact with various biomolecules, providing insights into cellular processes.
Medicine: In medicine, 10-(Diphenylphosphanyl)decylphosphanium nitrate is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability, making it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used as an additive in the production of advanced materials. Its ability to modify the properties of polymers and other materials makes it valuable in the development of high-performance materials.
Wirkmechanismus
The mechanism of action of 10-(Diphenylphosphanyl)decylphosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can act as a redox agent, participating in electron transfer reactions that modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 10-(Diphenylphosphanyl)decylphosphanium chloride
- 10-(Diphenylphosphanyl)decylphosphanium bromide
- 10-(Diphenylphosphanyl)decylphosphanium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 10-(Diphenylphosphanyl)decylphosphanium nitrate exhibits unique properties due to the presence of the nitrate anion. The nitrate anion can participate in additional redox reactions, enhancing the compound’s versatility in various applications. Additionally, the nitrate salt may exhibit different solubility and stability profiles, making it more suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
138710-74-4 |
|---|---|
Molekularformel |
C25H39NO3P2 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
10-diphenylphosphanyldecyl(trimethyl)phosphanium;nitrate |
InChI |
InChI=1S/C25H39P2.NO3/c1-27(2,3)23-17-9-7-5-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25;2-1(3)4/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
ZQKWKXONRDXNQB-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C)(C)CCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



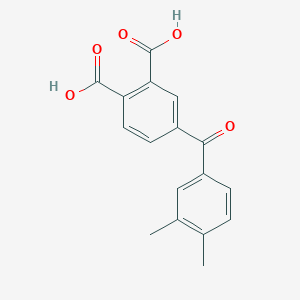

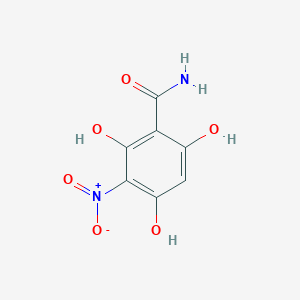
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
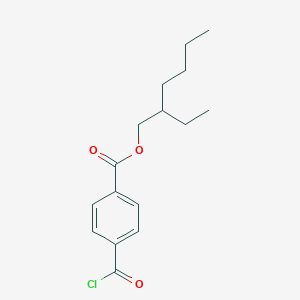
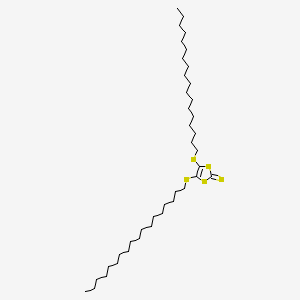
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
